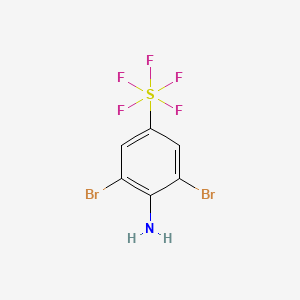![molecular formula C9H18ClNOS B6171144 3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane hydrochloride CAS No. 2551114-72-6](/img/no-structure.png)
3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned seems to be a type of organic compound. Organic compounds are usually composed of carbon atoms in rings or long chains, to which other atoms like hydrogen, oxygen, and nitrogen are attached .
Molecular Structure Analysis
The structure of the compound seems to involve a spiro configuration, which is a type of chemical compound where two rings share a single atom . The “3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane” part of the name suggests the presence of a spiro[4.5]decane structure, which is a two-ring system with 4 atoms in one ring and 5 in the other .Orientations Futures
While specific future directions for “3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane hydrochloride” are not available, research into related compounds continues to be a focus. For example, halichlorine and pinnaic acid, which bear a 6-azaspiro[4.5]decane skeleton, demonstrate a wide range of biological effects and have prompted strong synthetic interest .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane hydrochloride involves the reaction of 1,4-dithiane-2,5-diol with 1,5-dibromopentane to form 3-(methylsulfanyl)pentane-1,5-diol. This intermediate is then reacted with 1,2-dibromoethane to form 3-(methylsulfanyl)octane-1,8-diol. The final step involves the cyclization of 3-(methylsulfanyl)octane-1,8-diol with ammonium chloride to form 3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane hydrochloride.", "Starting Materials": [ "1,4-dithiane-2,5-diol", "1,5-dibromopentane", "1,2-dibromoethane", "ammonium chloride" ], "Reaction": [ "1. 1,4-dithiane-2,5-diol is reacted with 1,5-dibromopentane in the presence of a base such as potassium carbonate to form 3-(methylsulfanyl)pentane-1,5-diol.", "2. 3-(methylsulfanyl)pentane-1,5-diol is then reacted with 1,2-dibromoethane in the presence of a base such as sodium hydride to form 3-(methylsulfanyl)octane-1,8-diol.", "3. The final step involves the cyclization of 3-(methylsulfanyl)octane-1,8-diol with ammonium chloride in the presence of a solvent such as ethanol to form 3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane hydrochloride." ] } | |
Numéro CAS |
2551114-72-6 |
Nom du produit |
3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane hydrochloride |
Formule moléculaire |
C9H18ClNOS |
Poids moléculaire |
223.8 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



